molecular formula C20H18O10 B1666993 Bifendate CAS No. 73536-69-3

Bifendate

Número de catálogo B1666993
Número CAS: 73536-69-3
Peso molecular: 418.3 g/mol
Clave InChI: JMZOMFYRADAWOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bifendate is a synthetic intermediate of Schisandrin C . It is an anti-HBV drug used in Chinese medicine for the treatment of chronic hepatitis B . The molecular formula of Bifendate is C20H18O10 .


Synthesis Analysis

Bifendate is a synthetic intermediate of Schisandrin C . A study on four polymorphs of bifendate based on X-ray crystallography has been reported . The study investigated the differences in molecular conformation, intermolecular interaction, and crystal packing arrangement for the four polymorphs .


Molecular Structure Analysis

The molecular structure of Bifendate is characterized by X-ray crystallography . The study revealed that the rotation of single bonds resulted in different orientations for the biphenyl, methyl ester, and methoxyl groups .


Physical And Chemical Properties Analysis

Bifendate is a solid substance . Its molecular weight is 418.35 g/mol . The boiling point is 606.9°C at 760 mmHg . It is slightly soluble in chloroform and methanol .

Aplicaciones Científicas De Investigación

1. Treatment of Acute Liver Failure

  • Application Summary : Bifendate has been used as an investigational agent for acute liver failure. It is a derivative of DB-6, which is a biologically active molecule of dimethyl [1,10-biphenyl]-2,20-dicarboxylate compounds .
  • Methods of Application : The study involved the identification and characterization of major unknown impurities in DB-6 bulk drug samples. Four major impurities of DB-6 were detected by a high-performance liquid chromatography (HPLC) method .
  • Results : The structures of the four major impurities were identified and confirmed by NMR spectroscopy .

2. Treatment of Chronic Hepatitis

  • Application Summary : Bifendate has long been clinically used for the treatment of chronic hepatitis due to its low cost and minimal side effects .

3. Treatment of Acute Liver Injury

  • Application Summary : This study explored the mechanism of Bifendate in the treatment of acute liver injury. Co-expression and cluster analysis of disease-related genes were carried out .
  • Methods of Application : The study used a combined analysis of proteomics and transcriptome to find therapeutic targets and related mechanisms of drugs .
  • Results : A total of 21 dysfunction modules were obtained, which were significantly involved in the immune system, hepatitis, and other related functions and pathways .

Safety And Hazards

Bifendate is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is advised to flush with copious amounts of water and seek medical attention .

Direcciones Futuras

Bifendate has been used clinically for the treatment of hepatitis and as a hepatoprotective against drug-induced liver injury . A recent study showed that a novel Bifendate derivative improves nephropathy and cognitive decline in diabetic mice . This suggests potential future directions for the use of Bifendate in the treatment of other diseases .

Propiedades

IUPAC Name

methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZOMFYRADAWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223736
Record name Bifendate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bifendate

CAS RN

73536-69-3
Record name Bifendate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73536-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bifendate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073536693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bifendate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFENDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G32E321W1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bifendate
Reactant of Route 2
Reactant of Route 2
Bifendate
Reactant of Route 3
Bifendate
Reactant of Route 4
Reactant of Route 4
Bifendate
Reactant of Route 5
Reactant of Route 5
Bifendate
Reactant of Route 6
Reactant of Route 6
Bifendate

Citations

For This Compound
1,390
Citations
X Yanyu, W Shan, C Yinan, P Qineng - Drug Development and …, 2013 - Taylor & Francis
In this study, a self-emulsifying pellet (SEP) was prepared in order to improve the bioavailability of bifendate (DDB). First, a liquid self-emulsifying drug delivery system (SEDDS) was …
Number of citations: 18 www.tandfonline.com
ZP Chen, JB Zhu, HX Chen, YY Xiao - Journal of Chromatography B, 2007 - Elsevier
A rapid, sensitive and simple high-performance liquid chromatographic (HPLC) method with ultraviolet detector (UV) has been developed for the determination of bifendate in 100μl …
Number of citations: 12 www.sciencedirect.com
L Zhou, L Gu, Y Wang, J Liang - Journal of pharmaceutical and biomedical …, 2006 - Elsevier
… for the determination of bifendate in human plasma using HPLC–MS, and this method has been successfully used for clinical bifendate pharmacokinetic and bioequivalence studies. …
Number of citations: 7 www.sciencedirect.com
J Nie, D Yang, K Hu, Y Lu - Acta Pharmaceutica Sinica B, 2016 - Elsevier
… No studies on the crystal structures of bifendate have yet been reported. Consequently, in … of bifendate, herein a study of the preparation and structural characterization of the bifendate …
Number of citations: 7 www.sciencedirect.com
H Li, NN Liu, JR Li, MX Wang, JL Tan… - ACTA POLONIAE …, 2020 - scholar.archive.org
Bifendate (DDB) is an approved hepatoprotective drug for decreasing serum transaminases in patients with chronic hepatitis in China. However, in some clinical reports, the level of …
Number of citations: 1 scholar.archive.org
F Feng, D Zheng, D Zhang, C Duan… - Journal of …, 2011 - Taylor & Francis
Nanostructured lipid carrier (NLC)-loaded bifendate (DDB) was prepared by melt-emulsification method to improve drug payloads and liver targeting. The particle size of the prepared …
Number of citations: 18 www.tandfonline.com
J Cen, H Guo, C Hong, J Lv, Y Yang, T Wang… - European Journal of …, 2018 - Elsevier
A novel series of tacrine-bifendate (THA-DDB) conjugates (7a-e) were synthesized and evaluated as potential anti-Alzheimer's agents. These compounds showed potent cholinesterase …
Number of citations: 38 www.sciencedirect.com
M Liu, L Zhao, D Yang, J Ma, X Wang… - Journal of Pharmaceutical …, 2014 - Elsevier
… study of bifendate in beagle dogs after oral administration of a bifendate solid dispersion. … It has been reported that the bioavailability of bifendate is only 10–30% after oral …
Number of citations: 12 www.sciencedirect.com
J Feng, L Xu, R Gao, Y Luo, X Tang - Drug development and …, 2012 - Taylor & Francis
… the storage stability of tablets consisting of bifendate-Kollidon ® VA 64 SD … bifendate dosage forms with bifendate-Plasdone ® S-630 (1/9), bifendate-Eudragit ® EPO (1/4) and bifendate-…
Number of citations: 65 www.tandfonline.com
Y Zeng, FY He, YJ He, LL Dai, L Fan, HH Zhou - Xenobiotica, 2009 - Taylor & Francis
… bifendate may cause the drug interaction between bifendate and the substrates of P-gp. In this study, we evaluated the effect of bifendate … and after long-term consumption of bifendate. …
Number of citations: 1 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.